molecular formula C9H18Cl2N4O B2650906 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride CAS No. 2060041-30-5

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride

Cat. No. B2650906
M. Wt: 269.17
InChI Key: XEFNJCHBANEFEE-UHFFFAOYSA-N
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Description

The compound “3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride” is a derivative of 4-methyl-4H-1,2,4-triazol . The 4-methyl-4H-1,2,4-triazol is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms in the ring .


Molecular Structure Analysis

The molecular structure of 4-methyl-4H-1,2,4-triazol derivatives can be represented by the SMILES string CN1C(CO)=NN=C1 . This indicates that the compound contains a triazole ring with a methyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methyl-4H-1,2,4-triazol derivatives include a melting point of 41-45°C . The compound is a solid at room temperature and is soluble in acetone .

Scientific Research Applications

  • Antimicrobial Activities : Some derivatives of 1,2,4-triazole, including compounds structurally related to "3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride", have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various microorganisms (Bektaş et al., 2007).

  • Molecular Structure and Vibrational Spectra : Studies have been conducted on the molecular structure, vibrational frequencies, and infrared intensities of similar compounds. These studies help in understanding the physical and chemical properties of such molecules (Taşal et al., 2009).

  • Ligands for Human Dopamine Receptors : Certain 4-heterocyclylpiperidines, which are structurally related to the compound , have been identified as selective high-affinity ligands for human dopamine D4 receptors. This research is crucial in the development of new therapeutic agents for neurological disorders (Rowley et al., 1997).

  • Synthesis and Pharmacological Evaluation : Novel derivatives of 1,2,4-triazole have been synthesized and their biological activities, such as antibacterial and antifungal properties, have been evaluated. These studies contribute to the development of new pharmaceutical agents (Suresh et al., 2016).

  • Conformational Analyses and Molecular Docking Studies : Benzimidazole derivatives bearing 1,2,4-triazole, which are structurally similar to the compound of interest, have been analyzed for their anti-cancer properties using molecular docking studies. This research aids in understanding the interaction of these molecules with biological targets (Karayel, 2021).

Safety And Hazards

The safety and hazards associated with 4-methyl-4H-1,2,4-triazol derivatives include acute toxicity when ingested . The compound is classified as a combustible solid and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The future directions for research on “3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride” and related compounds could involve further exploration of their inhibitory activities against cancer cell lines . Additionally, more research could be conducted to understand the synthesis process and mechanism of action of these compounds.

properties

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.2ClH/c1-13-7-11-12-8(13)5-9(14)3-2-4-10-6-9;;/h7,10,14H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFNJCHBANEFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2(CCCNC2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride

CAS RN

2060041-30-5
Record name 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride
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